An In-depth Technical Guide to 4,4'-Diaminooctafluorobiphenyl: Synthesis and Properties
An In-depth Technical Guide to 4,4'-Diaminooctafluorobiphenyl: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 4,4'-Diaminooctafluorobiphenyl, a fluorinated aromatic diamine of significant interest in the development of high-performance polymers and advanced materials. Its unique combination of thermal stability, chemical resistance, and specific electronic properties makes it a valuable building block in materials science and potentially in the pharmaceutical industry.
Core Properties
4,4'-Diaminooctafluorobiphenyl, also known as octafluorobenzidine, is a white to light brown crystalline powder.[1] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₄F₈N₂ | [1][2] |
| Molecular Weight | 328.16 g/mol | [1][2] |
| Melting Point | 175-177 °C | [1] |
| Boiling Point (Predicted) | 279.4 ± 35.0 °C | [1] |
| Density (Predicted) | 1.5568 g/cm³ | [1] |
| Appearance | White to light brown crystalline powder | [1] |
| Solubility | Soluble in methanol | [1] |
| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [1] |
Synthesis of 4,4'-Diaminooctafluorobiphenyl
The synthesis of 4,4'-Diaminooctafluorobiphenyl can be approached through several synthetic routes, primarily involving the formation of the biphenyl linkage between two tetrafluoroaniline moieties. The two most prominent methods are the Ullmann coupling of a halogenated tetrafluoroaniline and the nucleophilic aromatic substitution on a perfluorinated biphenyl core.
Experimental Protocol: Ullmann Coupling of 4-Bromo-2,3,5,6-tetrafluoroaniline
This method is a classic approach for the formation of biaryl linkages.[3][4][5][6] The reaction involves the copper-catalyzed coupling of two molecules of an aryl halide.
Materials:
-
4-Bromo-2,3,5,6-tetrafluoroaniline
-
Copper powder (activated)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Activation of Copper Powder: The copper powder is activated prior to use to enhance its reactivity. This can be achieved by washing the powder with a dilute acid solution to remove any oxide layer, followed by washing with water and a suitable organic solvent, and finally drying under vacuum.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-bromo-2,3,5,6-tetrafluoroaniline and the activated copper powder in a suitable high-boiling solvent like DMF. The molar ratio of the aniline derivative to copper is typically 2:1.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, often exceeding 200°C, under an inert atmosphere.[3] The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid copper and copper salts are removed by filtration. The filtrate is then poured into water to precipitate the crude product. The crude 4,4'-Diaminooctafluorobiphenyl is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Spectroscopic Data
The structural confirmation of 4,4'-Diaminooctafluorobiphenyl is achieved through various spectroscopic techniques.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show a signal corresponding to the amine protons. The chemical shift will be influenced by the solvent and concentration. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). |
| ¹⁹F NMR | The fluorine NMR is a crucial technique for fluorinated compounds. It will provide information on the chemical environment of the fluorine atoms on the aromatic rings. |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), as well as C-F and aromatic C=C stretching vibrations.[7][8][9] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (328.16 g/mol ). Fragmentation patterns can provide further structural information. |
Applications in High-Performance Polymers
4,4'-Diaminooctafluorobiphenyl is a key monomer in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical and electrical properties.
The polyimides are typically synthesized through a two-step polycondensation reaction between the diamine and a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The resulting polyimides exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. For instance, polyimides derived from fluorinated diamines can show thermal stability up to 531°C for a 5% weight loss.[10]
The incorporation of fluorine atoms into the polymer backbone imparts several desirable properties, including:
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Low Dielectric Constant: This makes them suitable for applications in microelectronics as interlayer dielectrics.[10]
-
Low Water Absorption: The hydrophobic nature of fluorine enhances the moisture resistance of the polyimides.[10]
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Improved Solubility: The presence of fluorine can increase the solubility of the polyimides in organic solvents, facilitating their processing.[10]
-
High Optical Transparency: Some fluorinated polyimides can form tough, transparent films.[10]
Conclusion
4,4'-Diaminooctafluorobiphenyl is a highly valuable monomer for the creation of advanced materials with superior performance characteristics. The synthetic routes, while requiring specific conditions, are accessible, and the resulting properties of the diamine and its derived polymers make it a compound of continuing interest for researchers in materials science and engineering. Further exploration of its potential applications, particularly in the context of drug development and biomedical materials, may reveal new and exciting opportunities.
References
- 1. 4,4'-Diaminooctafluorobiphenyl | 1038-66-0 [chemicalbook.com]
- 2. anexib.com [anexib.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
